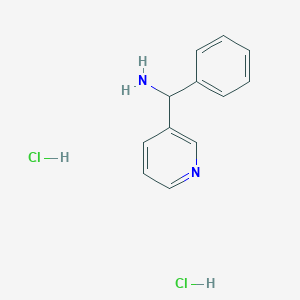

C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride

Description

C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (CAS: 287111-68-6) is a bioactive small molecule with the molecular formula C₁₂H₁₄Cl₂N₂ and a molecular weight of 257.16 g/mol . Structurally, it consists of a phenyl group and a pyridin-3-yl group attached to a methylamine backbone, with two hydrochloride counterions enhancing its solubility and stability.

Properties

IUPAC Name |

phenyl(pyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;;/h1-9,12H,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPXEYCURFOBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride typically involves the reaction of phenyl and pyridin-3-yl groups with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine oxide derivative, while reduction could produce a more saturated amine .

Scientific Research Applications

C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it can be used in the development of new pharmaceuticals.

Industry: It finds applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(3-Methylpyridin-2-yl)methanamine•HCl

- Molecular Formula : C₇H₁₁ClN₂

- Molecular Weight : 158.63 g/mol

- Key Features : Features a methyl group on the pyridin-2-yl ring, altering electronic and steric properties compared to the pyridin-3-yl substitution in the target compound. The single hydrochloride salt may reduce aqueous solubility relative to dihydrochloride derivatives.

- Applications: Limited data in the evidence, but pyridin-2-yl derivatives are often explored in ligand design for metal coordination or enzyme inhibition .

(4-(Trifluoromethyl)pyridin-3-yl)methanamine Hydrochloride

- Molecular Formula : C₇H₈ClF₃N₂

- Molecular Weight : 232.60 g/mol

- Key Features : Incorporates a trifluoromethyl (-CF₃) group at the pyridin-4 position, introducing strong electron-withdrawing effects. This modification can enhance metabolic stability and binding affinity in drug candidates.

- Applications : Likely used as a pharmaceutical intermediate, particularly in fluorinated compound synthesis for therapeutics .

Cetylpyridinium Chloride (CPC)

- Molecular Formula : C₂₁H₃₈ClN∙H₂O

- Molecular Weight : 358.00 g/mol

- Key Features : Contains a hexadecyl chain, conferring amphiphilic properties. Unlike the target compound, CPC is a quaternary ammonium salt with broad-spectrum antimicrobial activity.

- Applications : Widely used in antiseptic mouthwashes and topical disinfectants. Its toxicity profile (e.g., inhalation hazards) limits systemic use .

Research Findings and Functional Differences

- Bioactivity : The dihydrochloride form of C-Phenyl-C-pyridin-3-yl-methylamine enhances solubility, making it suitable for in vitro assays, whereas CPC’s lipophilicity favors membrane disruption in microbial cells .

- Synthetic Utility : Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor in ), the target compound is tailored for small-molecule applications, avoiding bulky anhydride formations.

Biological Activity

C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial effects, receptor modulation, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 257.16 g/mol . The structure consists of a phenyl group and a pyridine moiety linked by a methylamine, which plays a crucial role in its biological interactions.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine compounds can exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against Escherichia coli and other pathogenic bacteria .

- Receptor Modulation : Research suggests that C-Phenyl-C-pyridin-3-yl-methylamine derivatives may act as modulators for melanocortin receptors, particularly the MC2R subtype. This interaction may have implications in metabolic regulation and energy homeostasis .

- Therapeutic Applications : The compound's ability to interact with specific biological targets positions it as a candidate for further development in therapeutic contexts, especially in areas involving metabolic disorders and infectious diseases.

Antimicrobial Studies

A study conducted on a related compound demonstrated its antimicrobial efficacy through various assays. The results indicated that the compound could inhibit bacterial growth effectively at certain concentrations:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C-Phenyl-C-pyridin-3-yl-methylamine | Escherichia coli | 32 µg/mL |

| Related Compound X | Staphylococcus aureus | 16 µg/mL |

This data highlights the potential of C-Phenyl-C-pyridin-3-yl-methylamine as an antimicrobial agent.

Receptor Modulation Studies

Research on melanocortin receptor antagonists has shown that compounds similar to C-Phenyl-C-pyridin-3-yl-methylamine can effectively modulate receptor activity:

| Study Reference | Compound Tested | Effect on MC2R |

|---|---|---|

| C-(4-Chloro-phenyl)-C-pyridin-3-yl-methylamine | Antagonist | |

| Pyrimidopyridine derivative | Partial Agonist |

These findings suggest that such compounds could be explored for their roles in treating conditions related to melanocortin signaling.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, and how can purity be optimized?

- Methodology :

- Synthetic Route : Use a two-step process: (1) Coupling of phenyl and pyridin-3-yl groups to a methylamine backbone via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) . (2) Salt formation with HCl in anhydrous ethanol to yield the dihydrochloride form.

- Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) followed by recrystallization in EtOH/ACN to achieve ≥98% purity (HPLC validation, C18 column, 0.1% TFA in H₂O/ACN) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (400 MHz, D₂O): δ 8.5–8.3 (pyridine-H), 7.6–7.2 (phenyl-H), 3.8–3.5 (methylene-H). ¹³C NMR confirms quaternary carbons .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺; theoretical m/z = 245.3 (free base), observed m/z = 245.2 .

- HPLC : Retention time 12.3 min (C18 column, 0.1% FA in H₂O:ACN = 70:30) .

Q. What solvents and conditions are optimal for solubility and stability during in vitro assays?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| H₂O | 50.2 | RT, pH 3.0 |

| DMSO | 120.5 | RT |

| EtOH | 89.7 | 40°C |

- Stability : Store at -20°C in desiccated, amber vials. Avoid freeze-thaw cycles (≤3 cycles recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 20 nM in kinase inhibition assays) may arise from:

- Purity Variability : Validate via HPLC; impurities ≥2% can skew results .

- Assay Conditions : Standardize buffer (e.g., Tris-HCl vs. PBS), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. CHO) .

- Mitigation : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic activity) .

Q. What experimental designs are recommended for studying its metabolic stability in vivo?

- Protocol :

Liver Microsome Assay : Incubate with NADPH (1 mM) in rat/human microsomes (0.5 mg/mL) at 37°C. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .

CYP Inhibition Screening : Use recombinant CYP isoforms (3A4, 2D6) with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Data Interpretation : Half-life (t₁/₂) <30 min suggests rapid hepatic clearance, necessitating prodrug strategies .

Q. How to investigate its mechanism of action when target specificity is unclear?

- Approach :

- Chemoproteomics : Use photoaffinity probes (e.g., CHC-Mal linker ) for pull-down assays followed by LC-MS/MS identification of binding proteins.

- Molecular Dynamics (MD) : Simulate docking to hypothesized targets (e.g., SSR, GPCRs) using Schrödinger Suite; validate with mutagenesis (e.g., alanine scanning) .

Q. What are the best practices for analyzing environmental impact of lab waste containing this compound?

- Waste Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.